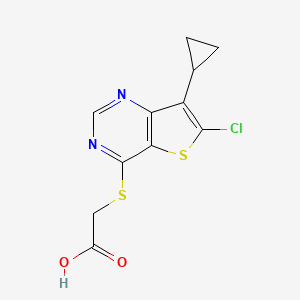
LX7101
概述
描述
LX7101 is a complex organic compound with a unique structure that combines various functional groups
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying cellular processes.
Medicine
In medicinal chemistry, LX7101 is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent and a modulator of immune responses.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials and as a catalyst in various chemical processes.
生化分析
Biochemical Properties
LX7101 interacts with several enzymes and proteins, primarily LIMK1/2 and ROCK2 . It has IC50 values of 24, 1.6, and 10 nM for LIMK1, LIMK2, and ROCK2, respectively . The nature of these interactions involves the inhibition of these enzymes, which play crucial roles in actin dynamics and subsequently key cellular functions such as proliferation and migration .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering the cellular ratio between filamentous and globular actin, which regulates processes such as cell motility, proliferation, and migration . This compound also has positive effects on body weight, beta-cell preservation and mass, and cardiac function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is a dual LIM-kinase and ROCK inhibitor, enhancing fluid outflow through the trabecular meshwork of the eye . It also displays potent inhibition of Akt1 .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to have a good safety profile and efficacy in lowering intraocular pressure . It has been well tolerated at doses up to 0.5% in non-GLP single dose studies .
Dosage Effects in Animal Models
In animal models, this compound has shown significant intraocular pressure (IOP) reduction at time points ranging from 1 h to 6 h post administration . It was well tolerated at doses up to 0.5% in non-GLP single dose studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. It is known that this compound is a topically-delivered inhibitor, suggesting that it may be distributed through diffusion or active transport mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LX7101 typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine ring: This is achieved through a series of nucleophilic substitution reactions.
Introduction of the aminomethyl group: This step involves the use of aminomethylating agents.
Coupling with the phenyl ring: This is typically done through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imines, while reduction can yield alcohols or amines.
作用机制
The mechanism of action of LX7101 involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction cascades and metabolic pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound shares a similar piperidine structure and is used in targeted protein degradation.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Although structurally different, this compound is used in similar synthetic applications.
Uniqueness
What sets LX7101 apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O3/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNYABQEOGNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192189-69-7 | |
| Record name | LX-7101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192189697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LX-7101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16009 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LX-7101 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74B3C4ZT96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main targets of LX7101 and how does its inhibition mechanism contribute to its therapeutic potential in glaucoma?
A1: this compound acts as a dual inhibitor of LIM-kinase (LIMK) and Rho-associated protein kinase (ROCK) [, ]. Both LIMK and ROCK are involved in the regulation of the actin cytoskeleton, which plays a crucial role in maintaining the outflow of aqueous humor from the eye. [] By inhibiting these kinases, this compound aims to relax the trabecular meshwork and increase outflow facility, thereby reducing intraocular pressure (IOP), a key factor in glaucoma [].
Q2: What structural features of this compound contribute to its improved stability compared to earlier LIMK inhibitors?
A2: Early LIMK inhibitors faced challenges with poor aqueous stability due to the presence of a central urea moiety prone to solvolysis []. this compound overcomes this issue by replacing the labile urea with a more hindered amide group, significantly enhancing its aqueous stability []. Additionally, the incorporation of specific solubilizing groups contributes to its favorable properties for topical ocular administration [].
Q3: How did the structure-activity relationship (SAR) studies contribute to the development of this compound and similar compounds?
A3: Extensive SAR studies focused on three key modification sites of the this compound scaffold, leading to a series of novel LIMK inhibitors with a tricyclic hinge-binding motif based on the pyrrolopyrimidine core []. This research demonstrated that these modifications yielded compounds with improved selectivity for LIMK and enhanced on-target activity compared to earlier compounds like this compound []. These findings provide valuable insights for developing potent and selective LIMK inhibitors.
Q4: What is the evidence supporting the efficacy of this compound in treating glaucoma?
A4: Preclinical studies demonstrated that this compound effectively lowered IOP in a mouse model of ocular hypertension []. Following promising preclinical results, this compound advanced to Phase 1 clinical trials in glaucoma patients, where it successfully demonstrated efficacy in reducing IOP []. These findings highlight the therapeutic potential of this compound as a treatment option for glaucoma.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
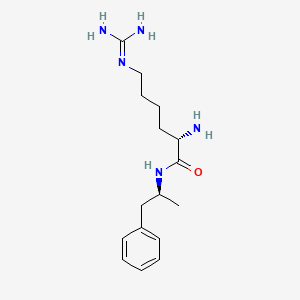

![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)
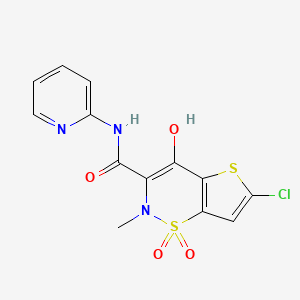
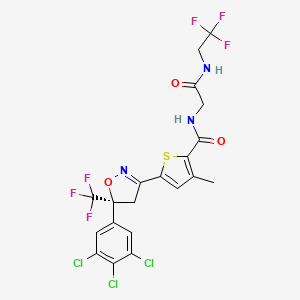
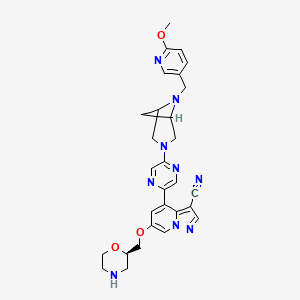
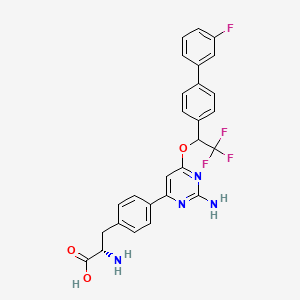
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B608645.png)
